

# Extended Efficacy of Etonogestrel Implants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Etonogestrel |           |
| Cat. No.:            | B1671717     | Get Quote |

An in-depth analysis of long-term clinical data reveals the sustained contraceptive efficacy of **etonogestrel** implants for up to five years, extending beyond the initially approved three-year duration. This guide provides a comprehensive comparison of the extended use of **etonogestrel** implants with other long-acting reversible contraceptives, supported by experimental data and detailed methodologies for professionals in research, science, and drug development.

The single-rod **etonogestrel** contraceptive implant stands as one of the most effective long-acting reversible contraceptive (LARC) methods available. While initially approved for three years of use, a growing body of evidence from prospective cohort studies and randomized controlled trials has demonstrated its high contraceptive efficacy for up to five years.[1][2][3] This extended duration of use offers significant benefits, including increased cost-effectiveness and convenience for users.

## **Comparative Efficacy Beyond Three Years**

Multiple studies have consistently reported a failure rate of 0 per 100 woman-years for the **etonogestrel** implant during its fourth and fifth years of use.[1][4] This level of efficacy is comparable to or exceeds that of other LARC methods.



| Contraceptive<br>Method   | Duration of Use                 | Failure Rate<br>(Pregnancies per<br>100 Woman-Years) | Serum Hormone<br>Levels (Median) |
|---------------------------|---------------------------------|------------------------------------------------------|----------------------------------|
| Etonogestrel Implant      | Year 4                          | 0 (95% CI: 0-1.48)[1]                                | 166.1 pg/mL[1]                   |
| Year 5                    | 0 (95% CI: 0-2.65)[1]           | 153.0 pg/mL[1]                                       |                                  |
| Levonorgestrel IUD (52mg) | Year 6                          | 0.25 (95% CI: 0.04-<br>1.42)[1]                      | Not Applicable                   |
| Year 7                    | 0.43 (95% CI: 0.08-<br>2.39)[1] | Not Applicable                                       |                                  |
| Copper T 380A IUD         | Up to 5 Years                   | 0.6 (95% CI: 0.2-1.8)<br>[2]                         | Not Applicable                   |

Pharmacokinetic data corroborates these clinical findings, with median serum **etonogestrel** concentrations remaining above the threshold required for ovulation suppression well into the fifth year of use.[1][4] At the end of year three, the median **etonogestrel** level is approximately 207.7 pg/mL, decreasing to 166.1 pg/mL at the end of year four, and 153.0 pg/mL at the end of year five.[1] These levels are considered sufficient to maintain contraceptive efficacy.

## **Experimental Protocols**

The robust evidence supporting the extended use of **etonogestrel** implants is derived from well-designed clinical studies. Below are detailed methodologies from key trials.

## **Prospective Cohort Study (McNicholas et al.)**

- Study Design: An ongoing prospective cohort study initiated in January 2012.[1]
- Participants: Women using the etonogestrel implant for a minimum of three years who
  consented to continued follow-up.[1] Key inclusion criteria typically involve being between 18
  and 35 years of age and willing to continue using the implant as the sole method of
  contraception.[5]
- Data Collection:



- Demographic and reproductive health histories were collected at enrollment.[1]
- Body Mass Index (BMI) was objectively measured.[1]
- Participants were followed up at regular intervals (e.g., every 6-12 months) to assess for pregnancy and any adverse events.
- Urine pregnancy tests were performed if pregnancy was suspected.
- Periodic venipuncture was offered to a subset of participants for the analysis of serum etonogestrel levels.[1]
- Outcome Measures: The primary outcome was the unintended pregnancy rate, calculated per 100 woman-years of use.[1]
- Hormone Analysis: Serum etonogestrel concentrations were measured using validated liquid chromatography-mass spectrometry (LC-MS) assays.[6]
- Statistical Analysis: Failure rates were calculated with 95% confidence intervals. For
  instances of zero pregnancies, a one-sided 97.5% confidence interval was calculated. The
  Kruskal-Wallis test was used to compare median etonogestrel levels across different BMI
  categories.[1]

## Open-Label, Multi-Center Randomized Trial (Ali et al.)

- Study Design: For the initial three years, the study was an open-label, multi-center randomized trial comparing the three-year **etonogestrel** implant to the five-year levonorgestrel-releasing implant. After three years, a subset of participants consented to an extended use phase.[2]
- Participants: Healthy, sexually active women seeking long-term contraception. Exclusion criteria often include contraindications to hormonal contraceptive use.
- Intervention: Participants were randomized to receive either an **etonogestrel** implant or a levonorgestrel implant. A non-randomized cohort of copper IUD users was also included for comparison.[2]
- Data Collection:



- Follow-up visits were conducted at regular intervals to record adverse events, bleeding patterns, and reasons for discontinuation.
- Pregnancy status was assessed at each follow-up visit.
- Outcome Measures: The primary outcomes were contraceptive efficacy (pregnancy rates),
   side effects, and continuation rates.[2]
- Statistical Analysis: Kaplan-Meier analysis was used to calculate cumulative pregnancy and discontinuation rates.

## **Mechanism of Action: Signaling Pathway**

**Etonogestrel**, a synthetic progestin, exerts its contraceptive effect primarily by inhibiting ovulation. It acts as a potent agonist of the progesterone receptor.[7]



Click to download full resolution via product page

Etonogestrel's Contraceptive Mechanism of Action

# **Experimental Workflow for Extended Efficacy Studies**



The logical flow of a typical clinical trial investigating the extended efficacy of a contraceptive implant involves several key stages, from participant recruitment to long-term data analysis.





Click to download full resolution via product page

#### Workflow of an Extended Contraceptive Efficacy Study

In conclusion, the available evidence strongly supports the efficacy of the **etonogestrel** contraceptive implant for up to five years. The detailed experimental protocols from key studies provide a robust framework for understanding the data, and the well-established mechanism of action through progesterone receptor signaling explains its high contraceptive effectiveness. This guide provides essential information for researchers and drug development professionals to compare and evaluate the long-term performance of this important contraceptive option.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Introduction Clinical Review Report: Etonogestrel Extended-Release Subdermal Implant (Nexplanon) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of etonogestrel released from the contraceptive implant Implanon PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended use up to 5 years of the etonogestrel-releasing subdermal contraceptive implant: comparison to levonorgestrel-releasing subdermal implant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Extended use up to 5 years of the etonogestrel-releasing subdermal contraceptive implant: comparison to levonorgestrel-releasing subdermal implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etonogestrel Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Extended Efficacy of Etonogestrel Implants: A
   Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1671717#long-term-efficacy-studies-of-etonogestrel-implants-beyond-three-years]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com